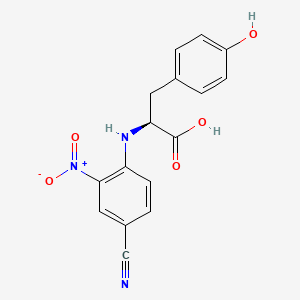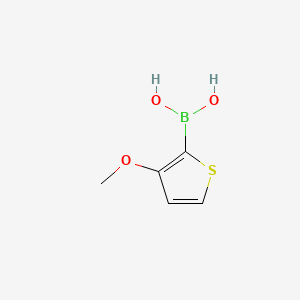
(3-メトキシチオフェン-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-Methylthiophen-2-boronic acid” includes a boronic acid group attached to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Boronic acids, including “3-Methylthiophen-2-boronic acid”, are known to participate in various chemical reactions. For instance, they are involved in boron-catalyzed direct amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Methylthiophen-2-boronic acid” include a molecular formula of C5H7BO2S and a molecular weight of 141.979 g/mol .科学的研究の応用
クロスカップリング反応
ボロン酸は、(3-メトキシチオフェン-2-イル)ボロン酸を含む、クロスカップリング反応において重要な役割を果たします。これらの反応は、複雑な有機分子の構築に不可欠な炭素-炭素結合の形成に関与しています。特に、ボロン酸は鈴木-宮浦クロスカップリング反応に関与し、パラジウム触媒の存在下でアリールハライドまたは擬ハライド(例:アリールブロミド、クロリド)と反応します。 この汎用性の高い変換により、医薬品、農薬、材料科学で用途が見られるビアリール化合物を合成できます .
有機エレクトロニクス
ボロン酸の誘導体は、(3-メトキシチオフェン-2-イル)ボロン酸を含む、有機エレクトロニクスにおいて有用である可能性があります。これらの化合物はπ共役系を形成することができ、有機発光ダイオード(OLED)または有機太陽電池への応用に適しています。 電荷を輸送し、他の有機材料と相互作用する能力は、デバイス性能の向上に貢献しています.
分子認識
ボロン酸は、特定の分子、特にジオールやシスジオール官能基を含む他の化合物と特異的な相互作用を示します。この特性により、センサーや標的化された薬物送達システムの設計に使用されています。 例えば、ボロン酸はグルコースに選択的に結合することができ、糖尿病管理のためのグルコースセンサーの重要な成分になります .
ダイナミッククリックケミストリー
近年、可逆的クリック反応は、化学生物学および生物医学的応用において注目を集めています。ボロン酸を介したシスジオール共役は、このようなよく研究されている反応の1つです。研究者は、可逆的な結合形成と解離を可能にする動的共有結合化学における主要な成分として、ボロン酸を調査してきました。 これらの応用は、薬物送達、生体共役、超分子化学にまで及びます .
触媒作用
ボロン酸は、ジオール、炭水化物、およびエポキシドの区域選択的官能基化など、さまざまな反応を触媒します。それらのルイス酸性は、それらの触媒活性を高め、他の触媒では困難な変換を可能にします。 研究者は、生物活性化合物や天然物の合成のためのボロン酸触媒反応を調査してきました .
生物活性化合物
ボロン酸は、親ボロン酸よりも研究が進んでいませんが、興味深い特性を示しています。一部のボロン酸誘導体は、生物活性を示しており、薬物開発の潜在的な候補となっています。 研究者は、生物学的プロセスの調節と特定の細胞経路の標的化におけるそれらの役割を調査してきました .
作用機序
Target of Action
The primary target of (3-Methoxythiophen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, such as (3-Methoxythiophen-2-yl)boronic acid, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound has a predicted boiling point of 3382±520 °C and a density of 132±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Methoxythiophen-2-yl)boronic acid is influenced by environmental factors such as temperature and the presence of a transition metal catalyst . The compound is generally environmentally benign , and it should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .
Safety and Hazards
特性
IUPAC Name |
(3-methoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUQSAPZLQSKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694389 |
Source


|
| Record name | (3-Methoxythiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-22-9 |
Source


|
| Record name | (3-Methoxythiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
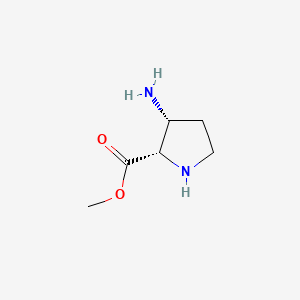

![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)

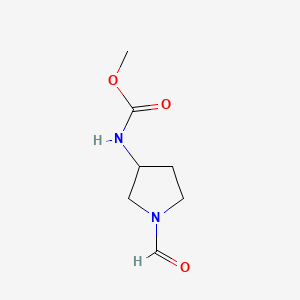
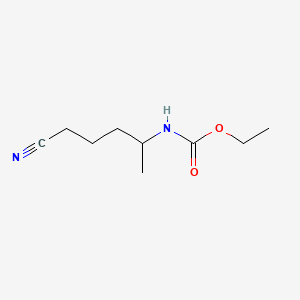
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C](/img/structure/B574061.png)
